molecular formula C23H28BrN7O3S B1292740 ALK 抑制剂 1 CAS No. 761436-81-1

ALK 抑制剂 1

货号 B1292740
CAS 编号: 761436-81-1
分子量: 562.5 g/mol
InChI 键: FTSDLONCFCQDGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ALK inhibitor 1, also known as anaplastic lymphoma kinase inhibitor, is a targeted therapeutic agent designed to inhibit the activity of the ALK tyrosine kinase. ALK is a receptor tyrosine kinase that plays a crucial role in the development of various types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The aberrant activation of ALK through mutations, translocations, or amplifications can lead to oncogenic signaling pathways that promote tumor growth and progression .

Synthesis Analysis

The synthesis of ALK inhibitors involves the design and optimization of small molecules that can effectively target the ATP-binding pocket of the ALK enzyme. For instance, the synthesis of the ALK inhibitor A-83-01 was guided by structural similarities to previously reported ALK-5 inhibitors, leading to a molecule capable of inhibiting the TGF-β type I receptor ALK-5 . Another example is the synthesis of LDK378, which was developed to overcome the deficiencies of the first-generation ALK inhibitor TAE684, resulting in a compound with substantial antitumor activity .

Molecular Structure Analysis

The molecular structure of ALK inhibitors is critical for their selectivity and potency. These inhibitors often contain specific scaffolds, such as 3-aminoindazole in the case of entrectinib, which is potent against ALK and other closely related tyrosine kinases like ROS1 and TRKs . The structure-activity relationships (SARs) are explored to enhance the inhibitor's selectivity and pharmacokinetic properties, as seen with the development of 2-acyliminobenzimidazoles .

Chemical Reactions Analysis

ALK inhibitors interact with the kinase domain of ALK through various chemical interactions. These include hydrogen bonding, hydrophobic interactions, and sometimes the formation of covalent bonds with key residues in the ATP-binding site. For example, the reversible ALK1 inhibitor San78-130 forms a significant hydrogen bond interaction with Arg334 of ALK1, contributing to its potent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ALK inhibitors, such as solubility, stability, and ability to penetrate the blood-brain barrier (BBB), are crucial for their effectiveness as therapeutic agents. Entrectinib, for instance, is noted for its ability to efficiently penetrate the BBB, making it a promising candidate for treating brain metastases associated with ALK-positive tumors . The introduction of polar substituents has been key to improving the metabolic stability of these compounds, as demonstrated in the development of orally bioavailable ALK inhibitors .

Case Studies

Several ALK inhibitors have been evaluated in clinical and preclinical studies. Crizotinib and ceritinib are FDA-approved for the treatment of NSCLC, while others like alectinib and ASP3026 are in the pipeline with improved safety and efficacy profiles . CH5424802 is notable for its ability to block the resistant gatekeeper mutant L1196M, which is a common resistance mechanism to kinase inhibitors . The novel inhibitors X-376 and X-396 have shown potent antitumor activity in vivo and are capable of overcoming resistance mutations that limit the efficacy of other ALK inhibitors .

科学研究应用

1. 靶向特定癌症类型

ALK 抑制剂,如 CH5424802,在靶向特定类型的癌症,特别是 ALK 基因改变的癌症中,已显示出有希望的结果。这包括对表达 EML4-ALK 融合的非小细胞肺癌 (NSCLC) 细胞和表达 NPM-ALK 融合的间变性大细胞淋巴瘤 (ALCL) 细胞的有效性。特别是 CH5424802 已被证明对 ALK L1196M 具有效力,这种突变通常赋予对其他激酶抑制剂的耐药性,表明在克服 ALK 驱动的肿瘤中的耐药性方面具有潜在作用 (Sakamoto 等人,2011).

2. 对心脏健康的影响

对雷尼抑制剂 Aliskiren (ALK) 的研究表明其在改善心脏肥大和纤维化方面的潜力,特别是在压力超负荷的情况下。这突出了某些 ALK 抑制剂的潜在心血管应用,其应用范围可能超出了其在癌症治疗中的主要用途 (Weng 等人,2014).

3. 抵抗耐药性癌症突变

开发靶向耐药性癌症突变的新型 ALK 抑制剂是一个关键的研究领域。对 I1/2 型抑制剂的研究表明它们对 ALK 阳性癌细胞(包括对当前药物(如克唑替尼和色瑞替尼)具有耐药性的癌细胞)有效。这项研究指出了下一代 ALK 抑制剂在治疗耐药性癌症中的潜力 (Pan 等人,2017).

4. 克服现有癌症治疗中的挑战

近年来,小分子 ALK 激酶活性抑制剂的开发一直是一个重点,其中一些正在进行临床评估。与标准疗法相比,这些抑制剂提供了更具针对性的方法,可能减少全身毒性并增加治疗 ALK 阳性肿瘤的治疗窗口 (Mologni, 2012).

5. ALK 抑制剂的新系列

一系列新型有效的 ALK 激酶抑制剂已被表征,显示出抑制野生型 ALK、NPM-ALK 融合和克唑替尼耐药 ALK[L1196M] 激酶活性的显着功效。这些抑制剂在治疗 ALK 驱动的癌症中显示出希望,可能比克唑替尼等现有治疗方法具有优势 (Wilcoxen 等人,2012).

未来方向

The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .

属性

IUPAC Name

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDLONCFCQDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647725
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALK inhibitor 1

CAS RN

761436-81-1
Record name 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ALK inhibitor 1
Reactant of Route 2
Reactant of Route 2
ALK inhibitor 1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ALK inhibitor 1
Reactant of Route 4
Reactant of Route 4
ALK inhibitor 1
Reactant of Route 5
ALK inhibitor 1
Reactant of Route 6
Reactant of Route 6
ALK inhibitor 1

Citations

For This Compound
52
Citations
K Kinoshita, N Oikawa, T Tsukuda - Annual reports in medicinal chemistry, 2012 - Elsevier
The anaplastic lymphoma kinase (ALK) inhibitor is one of the most successful oncology drug discoveries of recent years. The kinase has only recently emerged as an attractive drug …
Number of citations: 15 www.sciencedirect.com
GR Ott, M Cheng, KS Learn, J Wagner… - Journal of medicinal …, 2016 - ACS Publications
Analogues structurally related to anaplastic lymphoma kinase (ALK) inhibitor 1 were optimized for metabolic stability. The results from this endeavor not only led to improved metabolic …
Number of citations: 80 pubs.acs.org
X Chen, Y Zhang, J Lu, C Xu, J Liang, F Wang… - Translational …, 2017 - Elsevier
PURPOSE: The incidence of anaplastic lymphoma kinase (ALK) rearrangement in pulmonary sarcomatoid carcinoma (PSC) is controversial. In this study, we aimed to reveal the …
Number of citations: 24 www.sciencedirect.com
Y Gao, T Liu, J Liu, Y Yang, K Sun, Z Li, X Zhai… - Chemico-Biological …, 2023 - Elsevier
… Here, we synthesized a novel ALK inhibitor 1-[4-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-pyrimidinyl]amino]-3-methoxyphenyl]-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-…
Number of citations: 3 www.sciencedirect.com
Z Song, Z Xia, Y Ji, L Xing, Y Gao, J Ai, M Geng… - European Journal of …, 2016 - Elsevier
… The first-generation ALK inhibitor 1 and the parent compound 3 were also tested as comparison. As shown in Table 5, compound 6 significantly inhibited cell proliferation of ALK …
Number of citations: 9 www.sciencedirect.com
G Chazan, F Franchini, R Shah, M Alexander… - Journal of Thoracic …, 2022 - Elsevier
Methods This study used the nationwide (US-based) Flatiron Health electronic health record (EHR)-derived de-identified database. Eligible patients were diagnosed with ALK+ …
Number of citations: 2 www.sciencedirect.com
JE Hawkinson, R Sinville, D Mudaliar, J Shetty… - …, 2017 - Wiley Online Library
… The pyrrolopyrimidine 10 (IC 50 22 nm; GSK2163632A) and the pyrimidine 17 (IC 50 31 nm; ALK inhibitor 1) are the most potent TSSK2 inhibitors in these series, which contain the first …
L Wang, X Xu, T Liu, J Wang, J Shen… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives To examine the antiproliferative effects of 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)…
Number of citations: 2 academic.oup.com
FZ Marino, A Morabito, C Gridelli, G Rocco… - Applied …, 2016 - journals.lww.com
Anaplastic lymphoma kinase (ALK) rearrangement is a therapeutic target in non–small cell lung cancer. To date, few reports have been provided related to ALK-rearranged late …
Number of citations: 6 journals.lww.com
SHI Ou, M Weitz, JR Jalas, DF Kelly, V Wong… - Lung Cancer, 2016 - Elsevier
Alectinib is a second generation ALK inhibitor that has significant clinical activity in central nervous system (CNS) metastases in anaplastic lymphoma kinase (ALK)-rearranged non-…
Number of citations: 23 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。